2-(Furan-2-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde is an organic compound that features a furan ring fused to a pyrrolidine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the condensation of furan-2-carbaldehyde with pyrrolidine under acidic conditions. This reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 2-(Furan-2-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(Furan-2-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine-1-carbaldehyde: Similar structure but lacks the furan ring.
2-(Furan-2-yl)pyrrolidine: Similar structure but lacks the aldehyde group.
Uniqueness
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the furan and pyrrolidine rings, along with the reactive aldehyde group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c11-7-10-5-1-3-8(10)9-4-2-6-12-9/h2,4,6-8H,1,3,5H2 |
InChI Key |
AQSJZFNBEYWJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CC=CO2 |
Origin of Product |
United States |
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